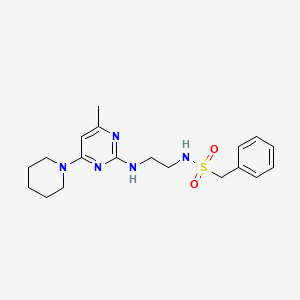

N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-1-phenylmethanesulfonamide

Description

The compound N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-1-phenylmethanesulfonamide features a pyrimidine core substituted with a piperidinyl group at position 6 and a methyl group at position 2. The ethylamino linker connects the pyrimidine to a phenylmethanesulfonamide moiety.

Propriétés

IUPAC Name |

N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O2S/c1-16-14-18(24-12-6-3-7-13-24)23-19(22-16)20-10-11-21-27(25,26)15-17-8-4-2-5-9-17/h2,4-5,8-9,14,21H,3,6-7,10-13,15H2,1H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSCZNXAOSEXRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNS(=O)(=O)CC2=CC=CC=C2)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-1-phenylmethanesulfonamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

Substitution with Piperidine: The pyrimidine ring is then substituted with a piperidine group using a nucleophilic substitution reaction.

Attachment of the Aminoethyl Chain: The aminoethyl chain is introduced through an alkylation reaction.

Formation of the Sulfonamide Moiety: Finally, the phenylmethanesulfonamide group is attached via a sulfonation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for condensation reactions and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or the sulfonamide moiety.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and reduced sulfonamides.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-1-phenylmethanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes.

Comparaison Avec Des Composés Similaires

Data Tables

Key Findings and Implications

- Structural Flexibility : The pyrimidine-piperidine scaffold permits diverse substitutions, enabling modulation of target selectivity (e.g., kinases vs. PLD) .

- Role of Sulfonamide : The phenylmethanesulfonamide group in the target compound may enhance solubility and protein binding compared to bulkier tetrazole or indole moieties .

- Pharmacological Gaps : Direct activity data for the target compound are lacking; future studies should prioritize assays against kinase or PLD targets to validate hypotheses derived from structural analogs.

Activité Biologique

N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-1-phenylmethanesulfonamide, often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including a piperidine ring and a methanesulfonamide moiety, position it as a promising candidate for various therapeutic applications, particularly in oncology and infectious diseases.

The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The compound's structure allows for interactions with multiple biological targets, which is crucial for its pharmacological potential.

Anticancer Properties

Preliminary studies suggest that N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-1-phenylmethanesulfonamide exhibits significant anticancer properties. Research indicates that it may inhibit specific kinases involved in cancer cell proliferation, thereby potentially reducing tumor growth. For example, in vitro assays have demonstrated its ability to impede the growth of various cancer cell lines by interfering with signaling pathways critical for cell survival and division.

Antiviral and Antimicrobial Effects

Beyond its anticancer activity, this compound has also shown promise in antiviral and antimicrobial studies. Its mechanism appears to involve the inhibition of viral replication processes and interference with bacterial growth mechanisms. This broad spectrum of activity suggests that the compound could be further explored for use against various infectious agents.

The exact mechanism by which N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-1-phenylmethanesulfonamide exerts its effects is still under investigation. However, it is believed to interact with specific enzymes and receptors within cells, modulating their activity. The piperidine and pyrimidine components play a crucial role in enhancing binding affinity and specificity towards these biological targets.

Case Studies

Several studies have highlighted the compound's potential:

- In Vitro Studies : Research conducted on various cancer cell lines indicated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

- Animal Models : Preliminary animal studies are underway to evaluate the efficacy of this compound in vivo. Early results suggest that it may reduce tumor size and improve survival rates in treated subjects compared to controls.

- Synergistic Effects : Investigations into combination therapies have shown that when used alongside established chemotherapeutics, N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-1-phenylmethanesulfonamide enhances overall therapeutic efficacy .

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antiviral | Inhibition of viral replication | |

| Antimicrobial | Reduction in bacterial growth | |

| Apoptosis Induction | Induces programmed cell death |

Q & A

Basic Question: What are the recommended synthetic routes for preparing N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-1-phenylmethanesulfonamide?

Methodological Answer:

The synthesis typically involves sequential nucleophilic substitution and coupling reactions. For example:

Pyrimidine Core Formation : React 4-methyl-6-chloropyrimidin-2-amine with piperidine under reflux in a polar aprotic solvent (e.g., DMF) to introduce the piperidin-1-yl group via nucleophilic aromatic substitution .

Ethylenediamine Linker Addition : Use a Buchwald-Hartwig coupling or reductive amination to attach the ethylenediamine moiety to the pyrimidine ring.

Sulfonylation : React the intermediate with phenylmethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to finalize the sulfonamide group .

Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Basic Question: How is structural characterization of this compound performed to confirm its identity?

Methodological Answer:

A multi-technique approach is essential:

- X-ray Crystallography : Resolve the crystal structure to confirm bond angles, stereochemistry, and intermolecular interactions (e.g., hydrogen bonding with the sulfonamide group) .

- NMR Spectroscopy : Assign peaks for the piperidinyl protons (δ 1.5–2.5 ppm), pyrimidine ring (δ 7.0–8.5 ppm), and sulfonamide protons (δ 3.0–3.5 ppm) .

- HRMS : Verify the molecular ion ([M+H]+) with a mass error <5 ppm .

Basic Question: What are the key physicochemical properties influencing its experimental handling?

Methodological Answer:

Critical properties include:

- Solubility : Low aqueous solubility (logP ~3.5) necessitates DMSO or ethanol as solvents for in vitro assays.

- Stability : Susceptible to hydrolysis under acidic conditions; store at −20°C in anhydrous environments .

- pKa : The sulfonamide group has a pKa ~9.5, affecting ionization in biological matrices .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?

Methodological Answer:

Focus on modifying substituents while retaining the sulfonamide core:

- Piperidinyl Group : Replace with morpholine or pyrrolidine to assess steric/electronic effects on target binding .

- Phenylmethanesulfonamide : Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .

- Ethylenediamine Linker : Shorten or lengthen the chain to evaluate flexibility versus rigidity in receptor interactions .

Validation : Use in vitro enzyme inhibition assays (IC50) and molecular docking simulations to correlate structural changes with activity .

Advanced Question: What strategies are used to identify its primary biological targets?

Methodological Answer:

Combine computational and experimental methods:

- Chemoproteomics : Use affinity-based probes to pull down interacting proteins from cell lysates.

- Kinase Profiling : Screen against a panel of 100+ kinases to identify off-target effects .

- Molecular Dynamics (MD) Simulations : Predict binding modes to ATP-binding pockets or allosteric sites .

Advanced Question: How should researchers address contradictions in experimental data (e.g., conflicting IC50 values across studies)?

Methodological Answer:

Systematically evaluate variables:

- Assay Conditions : Compare buffer pH, temperature, and co-solvents (e.g., DMSO concentration) that may alter compound stability .

- Cell Line Variability : Use isogenic cell lines to rule out genetic heterogeneity .

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) if discrepancies arise in fluorescence-based assays .

Advanced Question: What methodologies integrate computational chemistry to guide experimental design?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate charge distribution to predict reactive sites for derivatization .

- Free Energy Perturbation (FEP) : Optimize substituents by simulating binding free energy changes .

- ADMET Prediction : Use tools like SwissADME to prioritize compounds with favorable pharmacokinetic profiles .

Advanced Question: How can solubility and bioavailability be improved without compromising activity?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the sulfonamide moiety for enhanced absorption .

- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to increase aqueous dispersion .

- Salt Formation : Pair with counterions (e.g., sodium) to improve crystallinity and dissolution rates .

Advanced Question: What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Methodological Answer:

- Rodent Models : Use Sprague-Dawley rats for IV/PO pharmacokinetic studies (measure Cmax, AUC, t1/2) .

- Toxicogenomics : Perform RNA-seq on liver/kidney tissues to identify off-target gene expression changes .

- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites in plasma and urine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.